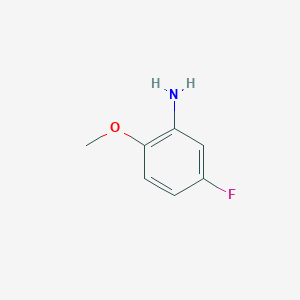
5-Fluoro-2-methoxyaniline
Descripción general
Descripción
5-Fluoro-2-methoxyaniline, also known as 2-Amino-4-fluoroanisole, 5-Fluoro-2-methoxybenzenamine, or 5-Fluoro-o-anisidine, is a chemical compound with the empirical formula C7H8FNO . It has a molecular weight of 141.14 . It appears as a dark brown liquid .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxyaniline consists of a benzene ring substituted with a fluoro group at the 5th position and a methoxy group at the 2nd position . The molecule also contains an amino group attached to the benzene ring .Physical And Chemical Properties Analysis
5-Fluoro-2-methoxyaniline is a liquid at room temperature . It has a boiling point of 117°C at 20 mmHg . The compound has a refractive index of 1.54 and a density of 1.21 g/mL .Aplicaciones Científicas De Investigación
5-Fluoro-2-methoxyaniline is a chemical compound with the molecular formula C7H8FNO . It’s a colorless to light yellow to light orange clear liquid . It’s used in various scientific research applications .
- It’s toxic if swallowed, in contact with skin, or if inhaled .
- It causes skin and eye irritation .
- It should be stored under inert gas and in a well-ventilated place .
- Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
-
Synthesis of Phenylureas
- Application: 5-Fluoro-2-methoxyaniline is used to prepare ortho-substituted phenylureas .
- Method: The specific synthetic methods can vary, but generally involve the reaction of 5-Fluoro-2-methoxyaniline with an isocyanate to form the corresponding phenylurea .
- Results: The resulting phenylureas can act as 5-Hydroxytryptamine (5-HT3) receptor antagonists .
-
Synthesis of Hydroxamic Acids
- Application: This compound is also used to synthesize hydroxamic acids and their prodrugs .
- Method: The synthetic methods can vary, but generally involve the reaction of 5-Fluoro-2-methoxyaniline with a suitable carboxylic acid or its derivative to form the corresponding hydroxamic acid .
- Results: The resulting hydroxamic acids and their prodrugs can act as inhibitors for Botulinum neurotoxin A light chain .
- Synthesis of Selective Inhibitors
- Application: 5-Fluoro-2-methoxyaniline is used in the study of structure-activity relationship to discover selective inhibitors of p97 ATPase .
- Method: The specific synthetic methods can vary, but generally involve the reaction of 5-Fluoro-2-methoxyaniline with other compounds to form the corresponding inhibitors .
- Results: The resulting inhibitors can act as potent inhibitors for p97 ATPase .
Safety And Hazards
5-Fluoro-2-methoxyaniline is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, and eye protection are advised when handling this compound .
Propiedades
IUPAC Name |
5-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZUBHRSGQAROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278853 | |
| Record name | 5-Fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxyaniline | |
CAS RN |
1978-39-8 | |
| Record name | 1978-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


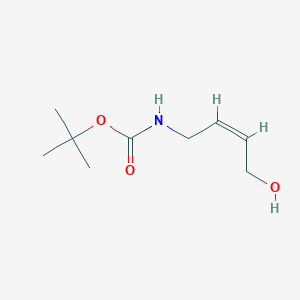
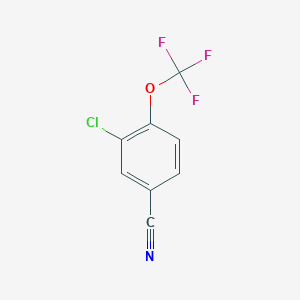
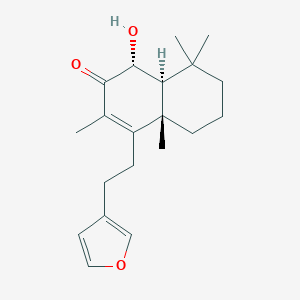
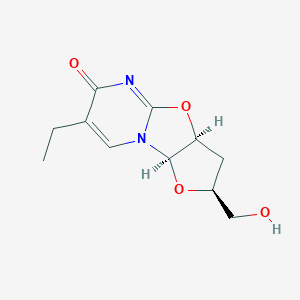
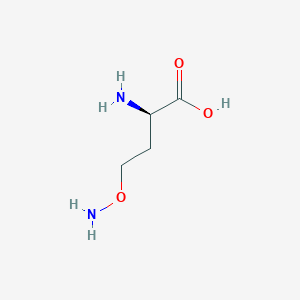
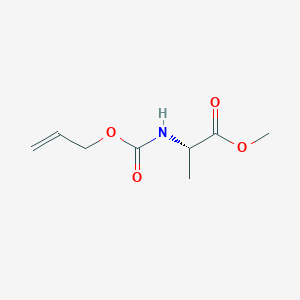
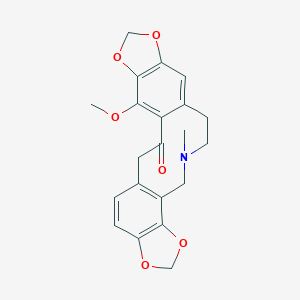
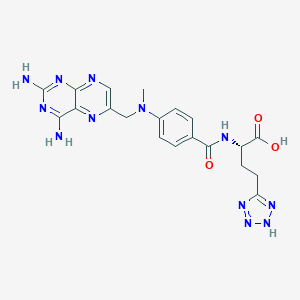
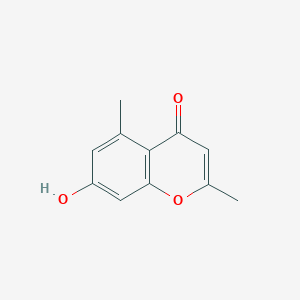
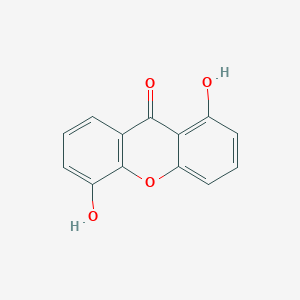
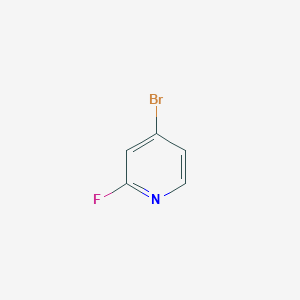
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
